HSGN-94

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

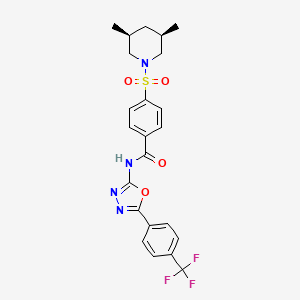

C23H23F3N4O4S |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide |

InChI |

InChI=1S/C23H23F3N4O4S/c1-14-11-15(2)13-30(12-14)35(32,33)19-9-5-16(6-10-19)20(31)27-22-29-28-21(34-22)17-3-7-18(8-4-17)23(24,25)26/h3-10,14-15H,11-13H2,1-2H3,(H,27,29,31)/t14-,15+ |

InChI Key |

NOYAIUHSFKTCLU-GASCZTMLSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F)C |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HSGN-94

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSGN-94 is an investigational oxadiazole-containing antibiotic with potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular targets, impact on bacterial physiology, and preclinical efficacy. The information is compiled from peer-reviewed research, focusing on quantitative data and detailed experimental methodologies to support further investigation and development of this compound.

Core Mechanism of Action: Inhibition of Lipoteichoic Acid Biosynthesis

This compound exerts its antibacterial effect by inhibiting the biosynthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive bacteria.[1][2][3] The primary mechanism involves a dual-pronged attack on the LTA synthesis pathway:

-

Direct Binding to PgcA: this compound directly binds to the phosphoglucomutase PgcA.[1][2] PgcA is a crucial enzyme in the early stages of LTA synthesis, responsible for the conversion of glucose-6-phosphate to glucose-1-phosphate. By binding to PgcA, this compound inhibits the production of the precursor Glc2-DAG, which is essential for LTA formation.[4]

-

Downregulation of PgsA: Treatment with this compound leads to a significant downregulation of the expression of phosphatidylglycerol synthase A (PgsA).[1][2] PgsA is responsible for synthesizing phosphatidylglycerol (PG), a key membrane phospholipid that serves as a substrate for LTA synthase (LtaS) to polymerize the LTA chain.[1] The reduction in PgsA levels further disrupts the LTA biosynthesis pathway.

This dual mechanism of targeting both an early biosynthetic enzyme and the expression of a key synthase provides a robust inhibition of LTA production.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Antibacterial Activity of this compound [1]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Methicillin-sensitive S. aureus (MSSA) | 0.25 - 1 |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 |

| Vancomycin-resistant S. aureus (VRSA) | 0.5 - 1 |

| S. epidermidis | 0.5 |

| Streptococcus pneumoniae (drug-resistant) | 0.25 - 0.5 |

| Streptococcus pyogenes | 0.25 |

| Vancomycin-resistant Enterococcus faecium | 1 |

| Vancomycin-resistant Enterococcus faecalis | 1 |

| Listeria monocytogenes | 1 |

Table 2: Cytotoxicity Profile of this compound [1]

| Cell Line | Assay | Result |

| Human Keratinocyte (HaCaT) | Cytotoxicity | Non-toxic up to 64 µg/mL |

Table 3: Impact of this compound on S. aureus Proteome (Selected Proteins) [1]

| Protein | Function | Regulation by this compound (Log₂ Fold Change) |

| Nuc (Thermonuclease) | Virulence factor, DNA/RNA degradation | -5.1 |

| EsaA | Type VII Secretion System (T7SS) component | -2.0 |

| EsxA | T7SS component | -2.0 |

| EssB | T7SS component | -3.3 |

| EssC | T7SS component | Downregulated (identified in DMSO only) |

| EsaB | T7SS component | Downregulated (identified in DMSO only) |

Table 4: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model [1][2]

| Treatment Group | Outcome |

| This compound | Reduction in MRSA load in infected skin |

| This compound | Decrease in pro-inflammatory cytokines in wounds |

Experimental Protocols

Global Proteomics of S. aureus Treated with this compound[1]

-

Bacterial Strain and Growth Conditions: S. aureus was grown to the mid-logarithmic phase.

-

Treatment: The bacterial culture was treated with this compound (at a concentration equivalent to its MIC) or DMSO (vehicle control) for 2 hours.

-

Protein Extraction: Total protein content was isolated from the treated and control bacterial cells.

-

Mass Spectrometry: The extracted proteins were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Label-free quantitation (LFQ) was used to compare the protein abundance between this compound-treated and DMSO-treated samples.

Activity-Based Protein Profiling[1]

-

Objective: To identify the direct protein targets of this compound.

-

Methodology: A derivative of this compound containing a reactive probe was synthesized. This probe was incubated with S. aureus lysate. The probe covalently binds to its protein target(s). The protein-probe complexes were then enriched and identified using mass spectrometry.

Lipid Analysis by Multiple Reaction Monitoring (MRM)[1]

-

Objective: To quantify the effect of this compound on the lipid profile of S. aureus, particularly the precursors of LTA.

-

Sample Preparation: Lipids were extracted from S. aureus cultures treated with this compound or DMSO.

-

Analysis: The lipid extracts were analyzed by a targeted mass spectrometry approach, MRM, to specifically quantify the levels of key lipid intermediates in the LTA biosynthesis pathway.

Murine Skin Infection Model[1][2]

-

Animal Model: A skin infection model in mice was utilized.

-

Infection: A defined inoculum of MRSA was applied to a superficial skin wound.

-

Treatment: The infected mice were treated with a topical formulation of this compound or a placebo.

-

Endpoints:

-

Bacterial Load: The number of viable MRSA bacteria in the infected tissue was quantified at the end of the treatment period.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines in the wound tissue were measured to assess the impact of this compound on the host inflammatory response.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: this compound inhibits LTA biosynthesis by directly binding to PgcA and downregulating PgsA expression.

Experimental Workflow: Global Proteomics

Caption: Workflow for identifying protein expression changes in S. aureus after this compound treatment.

Logical Relationship: this compound's Impact on Virulence

Caption: this compound reduces S. aureus virulence through multiple mechanisms.

References

An In-depth Technical Guide to the Inhibition of Lipoteichoic Acid Synthesis by HSGN-94

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoteichoic acid (LTA) is a critical component of the cell envelope in Gram-positive bacteria, playing a vital role in cell division, ion homeostasis, and pathogenesis. Its essential nature makes the LTA biosynthesis pathway a compelling target for the development of novel antibiotics. This technical guide provides a comprehensive overview of the inhibition of LTA synthesis with a focus on the novel N-(1,3,4-oxadiazol-2-yl)benzamide compound, HSGN-94. This document details the mechanism of action of this compound, presents quantitative data on its activity, and provides detailed protocols for key experimental procedures relevant to the study of LTA synthesis inhibitors.

Introduction to Lipoteichoic Acid Synthesis

Lipoteichoic acid is an anionic polymer anchored to the cytoplasmic membrane of Gram-positive bacteria. The most common form, Type I LTA, consists of a polyglycerolphosphate backbone linked to a glycolipid anchor, typically diglucosyl-diacylglycerol (Glc₂-DAG). The synthesis of LTA is a multi-step enzymatic process that is essential for bacterial viability, making it an attractive target for antimicrobial intervention. The key enzyme in the polymerization of the glycerolphosphate chain is Lipoteichoic Acid Synthase (LtaS). However, other enzymes involved in the synthesis of the glycolipid anchor and its precursors are also critical for the overall process.

This compound: A Novel Inhibitor of LTA Biosynthesis

This compound is a recently identified N-(1,3,4-oxadiazol-2-yl)benzamide that has demonstrated potent antimicrobial activity against a range of drug-resistant Gram-positive bacteria.[1] Unlike initial assumptions that LTA synthesis inhibitors exclusively target the LtaS enzyme, mechanistic studies have revealed a more nuanced mechanism of action for this compound.

Mechanism of Action

Research indicates that this compound inhibits LTA biosynthesis through a dual mechanism involving the early stages of the pathway. The proposed mechanism suggests that this compound directly binds to α-phosphoglucomutase (PgcA) , an enzyme responsible for the conversion of glucose-6-phosphate to glucose-1-phosphate, a precursor for the glycolipid anchor. Additionally, this compound has been shown to downregulate the expression of phosphatidylglycerol phosphate synthase (PgsA) , which is crucial for the synthesis of phosphatidylglycerol, the substrate for the LtaS enzyme. This multi-targeted approach effectively disrupts the supply of essential precursors for LTA synthesis, leading to potent antibacterial effects.

Quantitative Data on LTA Synthesis Inhibitors

The following tables summarize the available quantitative data for this compound and other relevant inhibitors of the LTA and wall teichoic acid (WTA) synthesis pathways.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and HSGN-189 [1]

| Compound | Organism | MIC (µg/mL) |

| This compound | MRSA ATCC 33592 | 0.25 |

| MRSA USA300 | 2 | |

| VRE ATCC 51575 | 1 | |

| HSGN-189 | MRSA ATCC 33592 | 0.25 |

| MRSA USA300 | 2 | |

| VRE ATCC 51575 | 1 |

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound and HSGN-189 [1]

| Compound | Organism | MBIC (µg/mL) |

| This compound | MRSA ATCC 33592 | 0.125 |

| MRSA USA300 | 0.5 | |

| VRE ATCC 51575 | 0.5 | |

| HSGN-189 | MRSA ATCC 33592 | 0.0625 |

| MRSA USA300 | 0.5 | |

| VRE ATCC 51575 | 0.5 |

Table 3: Activity of Other LTA and WTA Synthesis Inhibitors

| Compound | Target | Organism | Activity Metric | Value |

| Compound 1771 | LtaS | S. aureus | MIC | 8-16 µg/mL |

| Congo Red | LtaS | S. aureus | IC₅₀ (in vitro) | ~10 µM |

| Tunicamycin | TarO (WTA) | S. aureus | MIC | Varies |

| Targocil | TarG (WTA) | S. aureus | MIC | Varies |

Visualizing the Inhibition of LTA Synthesis

Lipoteichoic Acid Synthesis Pathway in Staphylococcus aureus

References

The Molecular Target of HSGN-94 in Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the mechanism of action of the oxadiazole-containing compound, HSGN-94, against Staphylococcus aureus. It details the molecular targets of this compound, presents quantitative data on its efficacy, outlines the experimental protocols used to determine its mechanism, and visualizes the affected biochemical pathway.

Executive Summary

This compound is a potent antimicrobial agent that inhibits the biosynthesis of lipoteichoic acid (LTA) in Staphylococcus aureus.[1] Its mechanism of action is twofold: it directly binds to and inhibits the enzyme Phosphoglucomutase (PgcA), and it downregulates the expression of Phosphatidylglycerol Phosphate Synthase (PgsA).[1][2] This dual action disrupts the LTA biosynthetic pathway at two critical points, leading to potent antibacterial activity against various drug-resistant strains of S. aureus.

Molecular Targets of this compound

The identification of this compound's targets was achieved through a combination of proteomic, genomic, and biochemical analyses.

Direct Target: Phosphoglucomutase (PgcA)

A key finding is the direct interaction between this compound and PgcA.[1] PgcA is a crucial enzyme in the initial stages of LTA synthesis, responsible for the conversion of glucose-6-phosphate to glucose-1-phosphate. A pull-down assay using a biotinylated this compound probe successfully identified PgcA as a binding partner, confirming it as a direct molecular target.

Indirect Target: Downregulation of PgsA

Global proteomics analysis of S. aureus treated with this compound revealed a significant downregulation of PgsA.[1] PgsA is an essential enzyme that catalyzes a key step in the synthesis of phosphatidylglycerol (PG), a precursor for LTA.[1] The reduction in PgsA levels was further confirmed at the genetic level through RT-qPCR, which showed a decrease in pgsA gene expression upon this compound treatment.[1]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays.

Minimum Inhibitory Concentration (MIC)

This compound demonstrates potent activity against a range of staphylococcal strains.

| Strain | MIC (μg/mL) |

| S. aureus (general) | 0.25 - 2 |

| Methicillin-sensitive S. aureus | 0.25 - 1 |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 |

| Vancomycin-resistant S. aureus | 0.5 - 1 |

Data sourced from Naclerio et al. (2022).[1]

Minimum Biofilm Inhibitory Concentration (MBIC)

This compound is also effective at inhibiting the formation of biofilms, a critical factor in chronic infections.

| Strain | MBIC (μg/mL) |

| MRSA | as low as 0.0625 |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 |

Data sourced from a study on LTA biosynthesis inhibitors.[3]

Cytotoxicity

This compound exhibits a favorable safety profile, with low toxicity to human cells. It was found to be non-toxic to human keratinocyte (HaCaT) cells at concentrations up to 64 μg/mL.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments that elucidated the mechanism of action of this compound.

Global Proteomics

-

Objective: To identify proteins that are differentially expressed in S. aureus upon treatment with this compound.

-

Protocol:

-

S. aureus cultures were grown to mid-log phase and treated with either DMSO (control) or this compound at 1x and 8x MIC for a specified duration.

-

Bacterial cells were harvested, washed, and lysed to extract total protein.

-

Proteins were digested into peptides using trypsin.

-

Peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting spectral data was searched against a S. aureus protein database to identify and quantify proteins.

-

Statistical analysis was performed to identify proteins with significant changes in abundance between the treated and control groups.

-

Pull-Down Assay

-

Objective: To identify the direct binding partners of this compound in the S. aureus proteome.

-

Protocol:

-

A biotinylated version of this compound (HSGN-Probe) was synthesized.

-

S. aureus lysate was incubated with the HSGN-Probe to allow for binding.

-

Streptavidin-coated magnetic beads were added to the lysate to capture the HSGN-Probe and any bound proteins.

-

The beads were washed to remove non-specific binders.

-

The bound proteins were eluted from the beads.

-

Eluted proteins were identified by mass spectrometry. PgcA was uniquely identified in the HSGN-Probe group.[1]

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

-

Objective: To quantify the expression of the pgsA gene in S. aureus after treatment with this compound.

-

Protocol:

-

S. aureus was treated with this compound (0.25 μg/mL).

-

Total RNA was extracted from the bacterial cells.

-

Reverse transcription was performed to synthesize cDNA from the RNA template.

-

qPCR was performed using primers specific for the pgsA gene and a reference gene (16S RNA for normalization).

-

The relative expression of pgsA was calculated using the comparative Ct method.

-

Signaling Pathways and Visualizations

The mechanism of this compound's action on the LTA biosynthesis pathway is visualized below.

Caption: Mechanism of this compound in S. aureus.

This diagram illustrates how this compound inhibits LTA biosynthesis. It directly binds to and inhibits PgcA, a key enzyme in the synthesis of the glycolipid anchor Glc2-DAG. Additionally, it downregulates the expression of PgsA, which is responsible for producing phosphatidylglycerol (PG), the substrate for LTA polymerization by LtaS.

Conclusion

This compound represents a promising antibacterial candidate with a well-defined mechanism of action against S. aureus. By targeting the LTA biosynthesis pathway through both direct enzyme inhibition and downregulation of gene expression, this compound effectively disrupts a critical component of the bacterial cell envelope. This dual-targeting strategy may contribute to its low propensity for resistance development. Further investigation and development of this compound and similar compounds are warranted in the ongoing effort to combat antibiotic-resistant staphylococcal infections.

References

- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

HSGN-94: A Technical Overview of Its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSGN-94 is an investigational antimicrobial agent belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class of compounds. It has demonstrated potent activity, particularly against a range of multidrug-resistant Gram-positive bacteria.[1][2] Methicillin-resistant Staphylococcus aureus (MRSA) infections pose a significant therapeutic challenge, and novel chemical scaffolds with new mechanisms of action are urgently needed.[1][2] this compound has emerged as a promising candidate, primarily by inhibiting the biosynthesis of lipoteichoic acid (LTA), a critical component of the Gram-positive bacterial cell wall.[1][2][3] This document provides a detailed overview of the antimicrobial spectrum, mechanism of action, and relevant experimental methodologies for this compound.

Antimicrobial Spectrum of Activity

This compound exhibits potent activity against a variety of clinically significant Gram-positive pathogens, including strains resistant to current standard-of-care antibiotics.[1] Its efficacy is summarized below by Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) values.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[4] this compound has shown potent MIC values against various strains.

Table 1: In Vitro Activity of this compound Against Staphylococcal Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-Sensitive S. aureus (MSSA) | 0.25 - 1 |

| Methicillin-Resistant S. aureus (MRSA) | 0.25 - 1 |

| Vancomycin-Resistant S. aureus (VRSA) | 0.25 - 1 |

| S. epidermidis | 0.25 - 1 |

Data sourced from Naclerio et al.[1]

Table 2: In Vitro Activity of this compound Against Streptococcal Strains

| Bacterial Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Vancomycin MIC (µg/mL) |

|---|---|---|---|

| Streptococcus pneumoniae (drug-resistant) | 0.06 - 0.25 | >0.25 | >0.25 |

| Streptococcus pyogenes | 0.06 - 0.25 | >0.25 | >0.25 |

Data sourced from Naclerio et al.[1]

Table 3: In Vitro Activity of this compound Against Other Gram-Positive Pathogens

| Bacterial Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Vancomycin MIC (µg/mL) |

|---|---|---|---|

| Vancomycin-Resistant Enterococcus faecium | 0.25 | >0.25 | >0.25 |

| Vancomycin-Resistant Enterococcus faecalis | 0.25 | >0.25 | >0.25 |

| Listeria monocytogenes | 0.06 | >0.06 | >0.06 |

Data sourced from Naclerio et al.[1]

Biofilm Inhibition Activity: Minimum Biofilm Inhibitory Concentrations (MBICs)

This compound has also demonstrated significant activity in inhibiting the formation of bacterial biofilms, which are notoriously difficult to treat and a common cause of chronic infections.[3]

Table 4: Biofilm Inhibition Activity of this compound

| Bacterial Strain | MBIC (µg/mL) |

|---|---|

| Methicillin-Resistant S. aureus (MRSA) | As low as 0.0625 |

| Vancomycin-Resistant Enterococcus (VRE) | As low as 0.5 |

Data sourced from research on LTA biosynthesis inhibitors.[3]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of lipoteichoic acid (LTA) biosynthesis in Gram-positive bacteria.[1][2] LTA is an essential polyol phosphate polymer anchored in the cytoplasmic membrane that plays a crucial role in cell division, biofilm formation, and pathogenesis.[3]

Research indicates that this compound exerts its effect through a dual action:

-

Direct Binding to PgcA: this compound directly interacts with and inhibits PgcA, an enzyme involved in the LTA synthesis pathway.[1][2]

-

Downregulation of PgsA: Treatment with this compound leads to a decrease in the expression of PgsA (phosphatidylglycerol phosphate synthase), an enzyme responsible for synthesizing phosphatidylglycerol, a key precursor for LTA polymerization.[1][5]

This disruption of the LTA biosynthesis pathway ultimately compromises the bacterial cell membrane and leads to cell death.

Caption: Mechanism of this compound inhibiting LTA biosynthesis.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.[6]

-

Inoculum Preparation: The test bacterium is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[6]

-

Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35-37°C) for 18-24 hours.[6]

-

Data Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[4] A growth control (no drug) and a sterility control (no bacteria) are included for validation.[6]

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion

This compound is a promising antimicrobial compound with a potent spectrum of activity against challenging Gram-positive pathogens, including MRSA and VRE.[1][3] Its novel mechanism of action, targeting the essential LTA biosynthesis pathway, makes it a valuable candidate for further development in the fight against antimicrobial resistance.[1][2] The robust in vitro activity, including the inhibition of biofilm formation, warrants further investigation into its clinical potential.

References

- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. turkjps.org [turkjps.org]

Unveiling HSGN-94: A Novel Oxadiazole-Containing Antibiotic Targeting Drug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of HSGN-94, a promising antibiotic compound with potent activity against multidrug-resistant Gram-positive bacteria. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for the scientific community.

Discovery and Origin

This compound is a synthetic, oxadiazole-containing compound identified as a potent antimicrobial agent.[1][2][3] It belongs to a class of N-(1,3,4-oxadiazol-2-yl)benzamides that have been demonstrated to be effective against drug-resistant bacteria.[1] Research and development of this compound have been prominently led by researchers at Purdue University's Chemistry Department and Institute for Drug Discovery.[2][4] The compound was discovered during investigations into novel chemical scaffolds to combat challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]

Mechanism of Action: Inhibition of Lipoteichoic Acid Biosynthesis

This compound exerts its antibacterial effect by inhibiting the biosynthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive bacteria.[1][2][3][4] The mechanism of LTA biosynthesis inhibition by this compound is multifaceted, involving direct interaction with key enzymes in the pathway.[1][2][3]

Current research indicates that this compound directly binds to PgcA and leads to the downregulation of CDP-diacylglycerol--glycerol-3-phosphate 3-phosphatidyltransferase (PgsA).[1][2][3] PgsA is an essential protein in S. aureus responsible for a crucial step in phospholipid synthesis, which is a precursor for LTA.[1] By disrupting this pathway, this compound compromises the integrity of the bacterial cell wall, leading to growth inhibition.

Caption: this compound's mechanism of action targeting the LTA biosynthesis pathway.

Quantitative Data

Antibacterial Activity

This compound has demonstrated potent activity against a range of multidrug-resistant Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth, are summarized below.

| Bacterial Strain | MIC (μg/mL) | MIC (μM) |

| Methicillin-sensitive S. aureus | 0.25 - 1 | 0.5 - 2 |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 | 0.5 - 2 |

| Vancomycin-resistant S. aureus | 0.25 - 1 | 0.5 - 2 |

| S. epidermidis | 0.25 - 1 | 0.5 - 2 |

| Drug-resistant S. pneumoniae | 0.25 - 1 | 0.5 - 2 |

| S. pyogenes | 0.25 - 1 | 0.5 - 2 |

| Vancomycin-resistant E. faecium | 0.25 - 1 | 0.5 - 2 |

| E. faecalis | 0.25 - 1 | 0.5 - 2 |

| Listeria monocytogenes | 0.25 - 1 | 0.5 - 2 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. Data sourced from literature.[1]

Biofilm Inhibition

In addition to its activity against planktonic bacteria, this compound is also a potent inhibitor of biofilm formation, a key virulence factor in chronic infections.

| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC) (μg/mL) |

| Methicillin-resistant S. aureus (MRSA) | as low as 0.0625 |

| Vancomycin-resistant E. faecalis (VRE) | as low as 0.5 |

Table 2: Minimum Biofilm Inhibitory Concentrations (MBICs) of this compound.[4]

Cytotoxicity Profile

The safety profile of this compound has been assessed against human cell lines. The compound was found to be non-toxic to human keratinocyte (HaCaT) cells at concentrations significantly higher than its effective antibacterial concentrations.

| Cell Line | Maximum Non-toxic Concentration (μg/mL) |

| Human Keratinocyte (HaCaT) | up to 64 |

Table 3: Cytotoxicity of this compound against human keratinocyte cells. This concentration is 64 to 256 times its MIC values against staphylococcal strains.[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary and not fully disclosed in the public literature, the synthesis of related 1,3,4-oxadiazole-based compounds has been described as a convergent synthesis method.[5] This typically involves the reaction of a carboxylic acid with a corresponding hydrazine to form a hydrazide, which is then cyclized to form the oxadiazole ring. Further modifications can be made to the peripheral chemical groups to produce the final compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was quantified by determining its MIC against various bacterial strains. This was likely performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Global Proteomics

To elucidate the mechanism of action, global proteomics studies were conducted on S. aureus treated with this compound.[1]

-

S. aureus Culture and Treatment: The bacteria were cultured and then treated with this compound for a specified period (e.g., 2 hours). A control group treated with the vehicle (DMSO) was also included.[1]

-

Protein Isolation and Digestion: Total protein content was isolated from both treated and control groups. The proteins were then digested into smaller peptides, typically using an enzyme like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and then fragments them to determine their amino acid sequence.

-

Data Analysis: The mass spectrometry data was processed using specialized software to identify and quantify the proteins present in each sample. Label-free quantitation (LFQ) was used to compare the protein abundance between the this compound-treated and control groups.[1] Proteins with a significant change in abundance (e.g., Log2 fold change ≤ -2 for downregulated proteins) were identified as potential targets of the compound.[1]

In Vivo Efficacy in a Murine Wound Infection Model

The in vivo efficacy of this compound was evaluated in a mouse model of MRSA skin infection.[1][2] This type of study typically involves:

-

Animal Model: Mice are anesthetized, and a wound is created on their skin.

-

Infection: The wound is inoculated with a specific strain of MRSA.

-

Treatment: After a set period to allow the infection to establish, the wound is treated with this compound (often in a topical formulation) or a placebo.

-

Evaluation: At the end of the treatment period, the bacterial load in the wound tissue is quantified (e.g., by counting colony-forming units). Pro-inflammatory cytokine levels in the infected tissue may also be measured to assess the compound's effect on the host inflammatory response.[1][2]

This guide provides a foundational understanding of the this compound compound. Further in-depth details can be found in the cited scientific literature. The promising preclinical data for this compound suggests it warrants further investigation as a potential therapeutic for challenging Gram-positive infections.

References

- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

HSGN-94: An In-depth Technical Guide to a Novel Oxadiazole-Containing Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSGN-94 is a novel oxadiazole-containing compound demonstrating significant promise as an antibacterial agent against a range of drug-resistant Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It details the inhibitory effects on the lipoteichoic acid (LTA) biosynthesis pathway and includes a compilation of its potent in vitro activity and cytotoxicity profile. Furthermore, this document outlines detailed experimental protocols relevant to the study of this compound, including methodologies for assessing in vivo efficacy in murine models, and advanced proteomic techniques for target elucidation.

Chemical Structure and Properties

This compound is a sulfonamide-containing N-(1,3,4-oxadiazol-2-yl)benzamide. The core structure comprises a 1,3,4-oxadiazole ring linked to a benzamide group, which is further functionalized with a sulfonamide moiety bearing a 3,5-dimethylpiperidine ring. This specific substitution pattern has been identified as critical for its potent antibacterial activity through structure-activity relationship (SAR) studies.[1]

Chemical Structure of this compound:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄N₄O₄S | [1] |

| Molecular Weight | 456.52 g/mol | [1] |

| CAS Number | 2570797-85-0 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of Lipoteichoic Acid Biosynthesis

This compound exerts its antibacterial effect by targeting and inhibiting the biosynthesis of lipoteichoic acid (LTA), an essential component of the cell wall in Gram-positive bacteria.[1][2] The mechanism involves a dual action:

-

Direct binding to PgcA: this compound directly interacts with phosphoglucomutase (PgcA), an enzyme responsible for a crucial step in the synthesis of the glycolipid anchor of LTA.[1]

-

Downregulation of PgsA: The compound also leads to a significant downregulation of phosphatidylglycerol synthase A (PgsA), an essential enzyme involved in the production of phosphatidylglycerol, a key precursor for LTA synthesis.[1]

This disruption of the LTA biosynthesis pathway compromises the integrity of the bacterial cell wall, leading to potent antimicrobial activity.

Signaling Pathway Diagram

The following diagram illustrates the lipoteichoic acid (LTA) biosynthesis pathway in Staphylococcus aureus and the inhibitory points of action for this compound.

Caption: LTA biosynthesis pathway in S. aureus and inhibition by this compound.

Quantitative Data

In Vitro Antibacterial Activity

This compound demonstrates potent activity against a panel of drug-resistant Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) are summarized below.

| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus (Methicillin-Sensitive) | 0.25 - 1 | 0.5 - 2 | [1] |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.25 - 1 | 0.5 - 2 | [1] |

| Staphylococcus aureus (Vancomycin-Resistant) | 0.25 - 1 | 0.5 - 2 | [1] |

| Staphylococcus epidermidis | 0.25 - 1 | 0.5 - 2 | [1] |

| Streptococcus pneumoniae (Drug-Resistant) | 0.06 - 0.25 | 0.1 - 0.5 | [1] |

| Streptococcus pyogenes | 0.06 - 0.25 | 0.1 - 0.5 | [1] |

| Enterococcus faecium (Vancomycin-Resistant) | 0.25 | 0.5 | [1] |

| Enterococcus faecalis (Vancomycin-Resistant) | 0.25 | 0.5 | [1] |

| Listeria monocytogenes | 0.06 | 0.1 | [1] |

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated against human keratinocyte (HaCaT) cells.

| Cell Line | Assay | Result | Concentration | Reference |

| Human Keratinocyte (HaCaT) | Cell Viability | Non-toxic | Up to 64 µg/mL | [1] |

Experimental Protocols

Murine Skin Infection Model (MRSA)

This protocol describes a model for establishing a localized MRSA skin infection in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

MRSA strain (e.g., USA300)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS), sterile

-

Electric clippers

-

Insulin syringes with 28-gauge needles

-

Calipers

-

This compound formulation for topical or systemic administration

-

Vehicle control

Procedure:

-

Bacterial Preparation:

-

Inoculate MRSA from a frozen stock into TSB and incubate overnight at 37°C with shaking.

-

Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

-

-

Animal Preparation and Infection:

-

Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).

-

Shave a small area on the dorsum of each mouse.

-

Inject 50 µL of the MRSA suspension (5 x 10⁶ CFU) intradermally into the shaved area.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), begin treatment with this compound or vehicle control.

-

Administer the treatment as per the study design (e.g., topical application to the lesion or systemic injection).

-

-

Monitoring and Endpoint:

-

Monitor the mice daily for clinical signs of infection, body weight, and lesion size (measured with calipers).

-

At the end of the experiment (e.g., day 3 or 7 post-infection), euthanize the mice.

-

Excise the skin lesion, homogenize the tissue, and perform serial dilutions for CFU enumeration on Tryptic Soy Agar (TSA) plates to determine the bacterial load.

-

Global Proteomics of S. aureus

This protocol outlines a general workflow for the analysis of the S. aureus proteome following treatment with this compound.

Materials:

-

S. aureus culture

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., 4% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT)

-

Trypsin (sequencing grade)

-

Urea

-

Iodoacetamide

-

Ammonium bicarbonate

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Grow S. aureus to mid-log phase and treat with this compound at a specific concentration (e.g., 2x MIC) or DMSO for a defined period.

-

Harvest the bacterial cells by centrifugation and wash with PBS.

-

-

Protein Extraction and Digestion:

-

Lyse the cell pellets in lysis buffer and sonicate to shear DNA.

-

Quantify protein concentration using a standard assay (e.g., BCA).

-

Perform in-solution or filter-aided sample preparation (FASP) for tryptic digestion.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Desalt the resulting peptides using a C18 solid-phase extraction method.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Search the raw MS data against a S. aureus protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Perform label-free quantification or use isotopic labeling for relative protein abundance.

-

Identify differentially expressed proteins between this compound-treated and control samples.

-

Activity-Based Protein Profiling (ABPP)

This protocol provides a framework for identifying the protein targets of this compound in S. aureus using a competitive ABPP approach.

Materials:

-

S. aureus culture

-

This compound

-

A broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore) that targets a class of enzymes potentially inhibited by this compound.

-

DMSO

-

Lysis buffer

-

Streptavidin beads (for biotinylated probes)

-

SDS-PAGE and in-gel fluorescence scanning or Western blotting equipment

Procedure:

-

Competitive Labeling:

-

Grow S. aureus to the desired growth phase.

-

Pre-incubate the intact cells or cell lysate with varying concentrations of this compound or DMSO for a specific time.

-

Add the ABP to the samples and incubate to allow for labeling of active enzymes.

-

-

Analysis:

-

For fluorescent probes: Lyse the cells, separate proteins by SDS-PAGE, and visualize labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the this compound-treated lanes compared to the control indicates target engagement.

-

For biotinylated probes: Lyse the cells, enrich the probe-labeled proteins using streptavidin beads, and elute the bound proteins. The eluted proteins can be identified by LC-MS/MS. A reduction in the spectral counts or intensity of a protein in the this compound-treated sample identifies it as a potential target.

-

Conclusion

This compound is a promising new antibacterial agent with a well-defined mechanism of action against LTA biosynthesis in Gram-positive bacteria. Its potent in vitro activity against drug-resistant strains, coupled with a favorable cytotoxicity profile, warrants further investigation and development as a potential therapeutic for challenging bacterial infections. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and efficacy of this and similar compounds.

References

The Emergence of HSGN-94: A Novel Oxadiazole-Containing Antibiotic Targeting Gram-Positive Pathogens

For Researchers, Scientists, and Drug Development Professionals

The rising threat of multidrug-resistant Gram-positive bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. HSGN-94, an N-(1,3,4-oxadiazol-2-yl)benzamide compound, has emerged as a promising candidate with potent activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] This technical guide provides a comprehensive overview of the in vitro efficacy, mechanism of action, and experimental methodologies related to this compound's effect on Gram-positive bacteria.

In Vitro Antibacterial Activity of this compound

This compound demonstrates significant antibacterial activity against a variety of multidrug-resistant Gram-positive bacteria.[1] Its efficacy is highlighted by low minimum inhibitory concentrations (MICs), indicating its potency in inhibiting bacterial growth.

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Methicillin-Sensitive | 0.25 - 1 | [1] |

| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.25 - 1 | [1] |

| Staphylococcus aureus (VRSA) | Vancomycin-Resistant | 0.5 - 1 | [1] |

| Staphylococcus epidermidis | - | 0.5 | [1] |

| Streptococcus pneumoniae | Drug-Resistant | 0.25 | [1] |

| Streptococcus pyogenes | - | 0.5 | [1] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 - 2 | [1] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1 - 2 | [1] |

| Listeria monocytogenes | - | 1 | [1] |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria. The table summarizes the potent in vitro activity of this compound against a panel of clinically relevant Gram-positive bacteria, including strains with significant antibiotic resistance.[1]

Furthermore, this compound has shown potent activity in inhibiting biofilm formation, a critical virulence factor in many chronic infections.[2] For MRSA biofilms, the minimum biofilm inhibitory concentration (MBIC) has been reported to be as low as 0.0625 µg/mL.[2] Against VRE biofilms, the MBIC was observed at 0.5 µg/mL.[2]

Mechanism of Action: Inhibition of Lipoteichoic Acid Biosynthesis

This compound exerts its antibacterial effect by targeting and inhibiting the biosynthesis of lipoteichoic acid (LTA), a crucial component of the Gram-positive bacterial cell wall.[1][3][4] This inhibition occurs through a dual mechanism:

-

Direct Binding to PgcA: this compound directly binds to the phosphoglucomutase PgcA.[1][3][4] PgcA is a key enzyme in the LTA biosynthesis pathway, responsible for the synthesis of Glc2-DAG. By binding to PgcA, this compound inhibits this synthesis step.[1]

-

Downregulation of PgsA Expression: The compound also leads to the downregulation of PgsA expression.[1][3][4] PgsA is involved in the synthesis of phosphatidylglycerol (PG), a precursor for LTA.[1] The reduction in PgsA levels impacts PG synthesis, further disrupting the LTA biosynthesis pathway.[1]

This dual-pronged attack on the LTA biosynthesis pathway effectively compromises the integrity of the bacterial cell wall, leading to bacterial growth inhibition.

Figure 1: Proposed mechanism of this compound's inhibition of LTA biosynthesis.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various Gram-positive bacteria is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Bacterial Inoculum: A fresh bacterial culture grown on Mueller-Hinton (MH) agar is harvested and suspended in sterile 0.85% NaCl solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 10⁸ CFU/mL).[5] This suspension is then diluted 1:100 in MH broth.[5]

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of this compound are then made in MH broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100-200 µL. The microtiter plates are incubated aerobically at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

Biofilm Inhibition Assay

The ability of this compound to prevent biofilm formation is assessed using a crystal violet staining method.

Protocol:

-

Preparation of Bacterial Culture and Compound Dilutions: Similar to the MIC protocol, a standardized bacterial suspension is prepared. Serial dilutions of this compound are made in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate.

-

Inoculation and Incubation: The wells are inoculated with the bacterial suspension and incubated at 37°C for 24 hours to allow for biofilm formation.

-

Washing and Staining: After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Quantification: The excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with 30% acetic acid or ethanol. The absorbance is then measured at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to a no-drug control.

Mechanism of Action Studies

Elucidating the mechanism of action of this compound involves a multi-pronged approach combining proteomics, transcriptional profiling, and lipid analysis.

Global Proteomics:

-

Sample Preparation: S. aureus cultures are treated with a sub-lethal concentration of this compound or a vehicle control (DMSO) for a defined period. Bacterial cells are harvested, lysed, and the proteins are extracted.

-

Protein Digestion and Mass Spectrometry: The extracted proteins are digested into peptides (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data is used to identify and quantify the proteins present in the this compound-treated and control samples. Changes in protein expression levels can provide insights into the cellular pathways affected by the compound.

Transcriptional Profiling (qRT-PCR):

-

RNA Extraction: S. aureus is exposed to this compound, and total RNA is extracted from the bacterial cells at various time points.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The expression levels of specific genes of interest (e.g., pgsA) are quantified using real-time PCR with gene-specific primers. The expression levels are typically normalized to a housekeeping gene (e.g., 16S rRNA).[1]

Lipid Analysis by Multiple Reaction Monitoring (MRM):

-

Lipid Extraction: Lipids are extracted from S. aureus cultures treated with this compound or a control.

-

Mass Spectrometry Analysis: The extracted lipids are analyzed by a targeted mass spectrometry approach, such as MRM, to specifically detect and quantify lipids involved in the LTA biosynthesis pathway (e.g., Glc2-DAG, PG).

-

Data Interpretation: A reduction in the levels of key lipid intermediates in the presence of this compound provides direct evidence for the inhibition of the LTA biosynthesis pathway.

Figure 2: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the search for new antibiotics against drug-resistant Gram-positive bacteria. Its potent in vitro activity, coupled with a novel mechanism of action targeting LTA biosynthesis, makes it a compelling candidate for further preclinical and clinical development. The detailed experimental methodologies provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar compounds. The continued exploration of this and other oxadiazole-based compounds is crucial in the ongoing battle against antimicrobial resistance.

References

- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

The Core Mechanism of HSGN-94: A Technical Guide to its Inhibition of Biofilm Formation

For Immediate Release

This technical guide provides an in-depth analysis of the novel oxadiazole-containing compound, HSGN-94, and its significant role in the inhibition of biofilm formation in pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

This compound has demonstrated potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 µg/mL to 2 µg/mL against a variety of drug-resistant Gram-positive bacteria. The compound's efficacy extends to the disruption of biofilms, a critical virulence factor contributing to persistent and difficult-to-treat infections.

Mechanism of Action: A Dual Assault on Lipoteichoic Acid Biosynthesis

The primary mechanism of action of this compound is the inhibition of lipoteichoic acid (LTA) biosynthesis, a crucial component of the cell wall in Gram-positive bacteria. This compound employs a two-pronged attack on this pathway:

-

Direct Binding to PgcA: this compound directly binds to phosphoglucomutase (PgcA), an enzyme responsible for a key step in the synthesis of the glycolipid anchor for LTA. This binding event inhibits the normal function of PgcA, thereby disrupting the production of LTA.

-

Downregulation of PgsA Expression: In addition to direct enzyme inhibition, this compound also downregulates the expression of the gene pgsA. PgsA is essential for the synthesis of phosphatidylglycerol (PG), a precursor for LTA. By reducing the availability of this precursor, this compound further impedes the LTA biosynthesis pathway.

This dual mechanism ensures a robust inhibition of LTA production, leading to compromised cell wall integrity and reduced bacterial viability.

Impact on Virulence and Key Signaling Pathways

Treatment of S. aureus with this compound has been shown to have a broad impact on various cellular processes, including transcription, translation, and metabolism. Notably, this compound significantly affects bacterial virulence by downregulating key virulence factors.

One of the critical pathways affected is the Type VII Secretion System (T7SS) , a specialized protein secretion system essential for bacterial virulence. Global proteomics analysis has revealed that this compound treatment leads to the downregulation of several core components of the T7SS, including EsaA, EsxA, and EssB. The disruption of this secretion system compromises the bacterium's ability to secrete toxins and other effector proteins necessary for establishing and maintaining an infection.

Quantitative Data on Biofilm Inhibition

This compound has shown significant efficacy in preventing the formation of biofilms by both MRSA and VRE strains. The Minimum Biofilm Inhibitory Concentration (MBIC) is a key metric used to quantify this activity, representing the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Biofilm Inhibitory Concentration (MBIC) |

| MRSA ATCC 33592 | 0.25 µg/mL | 0.125 µg/mL |

| MRSA USA300 | 2 µg/mL | 0.5 µg/mL |

| VRE ATCC 51575 | 1 µg/mL | 0.5 µg/mL |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Culture: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: The overnight cultures were diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

-

Serial Dilution: this compound was serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation: Each well containing the serially diluted compound was inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Method)

The ability of this compound to inhibit biofilm formation was quantified using a crystal violet staining assay.

-

Bacterial Culture and Inoculum: Bacterial strains were grown overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose. The culture was then diluted to an OD600 of 0.05.

-

Treatment Application: 100 µL of the diluted bacterial culture was added to the wells of a 96-well flat-bottom microtiter plate containing 100 µL of TSB with varying concentrations of this compound.

-

Incubation: The plate was incubated at 37°C for 24 hours to allow for biofilm formation.

-

Washing: After incubation, the planktonic cells were removed by gently washing the wells three times with phosphate-buffered saline (PBS).

-

Fixation: The remaining biofilms were fixed with 200 µL of methanol for 15 minutes.

-

Staining: The methanol was removed, and the plate was air-dried. The biofilms were then stained with 200 µL of 0.1% crystal violet solution for 20 minutes.

-

Destaining and Quantification: The excess stain was removed by washing with water. The bound crystal violet was solubilized with 200 µL of 33% acetic acid. The absorbance was measured at 570 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of this compound in LTA Biosynthesis Inhibition

Methodological & Application

Application Notes for HSGN-94: A Novel Oxadiazole-Containing Antibiotic

References

- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for HSGN-94 in a Murine Wound Infection Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HSGN-94, an oxadiazole-containing antibiotic, in a murine model of wound infection. The protocols detailed below are based on established methodologies and findings from preclinical research, offering a framework for evaluating the in vivo efficacy of this compound against bacterial infections, particularly those caused by Methicillin-resistant Staphylococcus aureus (MRSA).

Introduction

This compound is an investigational antimicrobial agent that has demonstrated potent activity against a range of drug-resistant Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of lipoteichoic acid (LTA) biosynthesis, a critical component of the cell wall in these bacteria.[1][2] Specifically, this compound is suggested to inhibit LTA biosynthesis by directly binding to PgcA and downregulating PgsA.[1][2] This novel mechanism makes this compound a promising candidate for treating challenging infections. In vivo studies have shown that this compound can effectively reduce the bacterial load of MRSA in murine skin infections and decrease the levels of pro-inflammatory cytokines in infected wounds.[1][2]

The murine excisional wound infection model is a well-established preclinical tool to study the pathogenesis of skin infections and evaluate the efficacy of new antimicrobial agents.[3][4][5] This model allows for the assessment of wound healing dynamics, bacterial clearance, and the host inflammatory response.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Methicillin-sensitive Staphylococcus aureus | 0.25 - 1 |

| Methicillin-resistant Staphylococcus aureus | 0.25 - 1 |

| Vancomycin-resistant Staphylococcus aureus | 0.25 - 1 |

| Staphylococcus epidermidis | 0.25 - 1 |

| Streptococcus pneumoniae (drug-resistant) | 0.25 - 2 |

| Streptococcus pyogenes | 0.25 - 2 |

| Vancomycin-resistant Enterococcus faecium | 0.25 - 2 |

| Vancomycin-resistant Enterococcus faecalis | 0.25 - 2 |

| Listeria monocytogenes | 0.25 - 2 |

Data synthesized from published research.[1]

Table 2: In Vivo Efficacy of this compound in a Murine MRSA Wound Infection Model

| Treatment Group | Bacterial Load (Log10 CFU/g of tissue) at Day 3 Post-Infection |

| Vehicle Control | ~7.5 |

| This compound (1% w/w) | ~5.0 |

Approximate values based on graphical data from published research.[1]

Table 3: Effect of this compound on Pro-inflammatory Cytokines in MRSA-Infected Wounds

| Cytokine | Fold Change in this compound Treated Group vs. Vehicle Control |

| TNF-α | Decreased |

| MCP-1 | Decreased |

Qualitative summary based on findings that this compound treatment resulted in the reduction of pro-inflammatory cytokines.[1]

Experimental Protocols

I. Murine Excisional Wound Infection Model

This protocol describes the creation of a full-thickness excisional wound in mice, followed by infection with MRSA and subsequent treatment with this compound.

Materials:

-

8-10 week old female BALB/c mice

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Electric shaver and depilatory cream

-

Surgical disinfectant (e.g., 70% ethanol, povidone-iodine)

-

Sterile surgical instruments (scissors, forceps, 6 mm biopsy punch)

-

Sterile saline solution

-

Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Spectrophotometer

-

This compound formulation (e.g., 1% w/w in a suitable vehicle like polyethylene glycol)

-

Vehicle control

-

Occlusive dressing (e.g., Tegaderm™)

-

Analgesics for post-operative care

Procedure:

-

Animal Preparation:

-

Acclimatize mice for at least one week before the experiment.

-

Anesthetize the mouse using a standard approved protocol.

-

Shave the dorsal surface of the mouse and apply a depilatory cream to remove remaining hair.

-

Disinfect the surgical area with 70% ethanol and povidone-iodine.

-

-

Wound Creation:

-

Create a full-thickness excisional wound on the dorsum of the mouse using a 6 mm sterile biopsy punch.[6] The wound should penetrate the panniculus carnosus.

-

-

Bacterial Inoculum Preparation:

-

Culture MRSA in TSB overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

-

Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to a final concentration of 1 x 10⁸ CFU/mL.

-

-

Wound Infection:

-

Inoculate the wound with 10 µL of the bacterial suspension (1 x 10⁶ CFU).[6]

-

-

Treatment Application:

-

Immediately after infection, topically apply a defined amount (e.g., 20 µL) of the 1% this compound formulation or the vehicle control to the wound.

-

Cover the wound with an occlusive dressing to prevent contamination and drying.[6]

-

Administer post-operative analgesics as per institutional guidelines.

-

Repeat the treatment application daily for the duration of the study (e.g., 3-7 days).

-

II. Assessment of Wound Healing and Bacterial Burden

Procedure:

-

Wound Size Measurement:

-

On designated days post-infection, remove the dressing and photograph the wound with a ruler for scale.

-

Calculate the wound area using image analysis software (e.g., ImageJ).

-

Wound closure can be expressed as a percentage of the initial wound area.

-

-

Bacterial Load Determination:

-

At the end of the experiment (e.g., day 3 or 7), euthanize the mice.

-

Excise the entire wound tissue, including a margin of surrounding healthy skin.

-

Weigh the tissue and homogenize it in sterile saline.

-

Perform serial dilutions of the homogenate and plate on TSA plates.

-

Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU per gram of tissue.

-

III. Cytokine Analysis

Procedure:

-

Tissue Processing:

-

Excise the wound tissue at a specific time point (e.g., 24 or 48 hours post-infection).

-

Homogenize the tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, MCP-1) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Mandatory Visualization

Caption: Mechanism of action of this compound in inhibiting LTA biosynthesis.

Caption: Experimental workflow for the murine wound infection model.

References

- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy [frontiersin.org]

HSGN-94: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSGN-94 is a potent, oxadiazole-containing antimicrobial agent that has demonstrated significant activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides detailed protocols for the preparation of this compound solutions and its application in various in vitro studies to assess its antimicrobial properties and mechanism of action. This compound functions as an inhibitor of lipoteichoic acid (LTA) biosynthesis, a crucial component of the cell wall in Gram-positive bacteria.[1][2][3] Its mechanism involves the direct binding to PgcA and the downregulation of PgsA, key enzymes in the LTA synthesis pathway.[1][4] These application notes are intended to guide researchers in utilizing this compound for their in vitro investigations effectively.

This compound: Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental design.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₃F₃N₄O₄S | [2] |

| Molecular Weight | 508.51 g/mol | [2] |

| CAS Number | 2570797-85-0 | [2] |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in DMSO | [1] |

Solution Preparation Protocol

Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. As this compound is soluble in Dimethyl Sulfoxide (DMSO), the following protocol outlines the steps for preparing a stock solution and subsequent working solutions.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, nuclease-free water or appropriate cell culture medium/buffer

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Calculating Amount for Stock Solution: To prepare a 10 mM stock solution of this compound (MW: 508.51 g/mol ), use the following formula:

-

Mass (mg) = 10 mM * 508.51 g/mol * Volume (L)

-

For 1 mL (0.001 L) of a 10 mM stock solution, you will need 5.085 mg of this compound.

-

-

Reconstitution:

-

Carefully weigh the required amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

-

Preparation of Working Solutions:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using the appropriate sterile aqueous buffer or cell culture medium.

-

Important: To avoid precipitation, it is recommended to perform serial dilutions in the aqueous medium. The final concentration of DMSO in the experimental setup should be kept low (typically ≤0.5%) to minimize solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial culture (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

This compound working solutions

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

Incubator (37°C)

-

Microplate reader (optional)

Protocol:

-

Add 100 µL of CAMHB to each well of a 96-well plate.

-

Add 100 µL of the highest concentration of this compound working solution to the first well and perform a 2-fold serial dilution across the plate.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound where no visible bacterial growth is observed.

Quantitative Data for this compound Antibacterial Activity:

| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| S. aureus (Staphylococcal strains) | 0.25 - 1 | 0.5 - 2 | [1] |

| Drug-resistant S. pneumoniae | 0.06 - 0.25 | 0.1 - 0.5 | [1] |

| Drug-resistant S. pyogenes | 0.06 - 0.25 | 0.1 - 0.5 | [1] |

| L. monocytogenes | 0.06 | 0.1 | [1] |

Biofilm Inhibition Assay

This assay evaluates the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

-

Bacterial culture (e.g., MRSA)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Sterile 96-well, flat-bottomed polystyrene plates

-

This compound working solutions

-

Crystal Violet solution (0.1%)

-

30% Acetic Acid

-

Microplate reader

Protocol:

-

Add 100 µL of TSB with 1% glucose to each well.

-

Add 100 µL of this compound working solutions at various concentrations (e.g., ranging from sub-MIC to supra-MIC values) to the wells.

-

Add 100 µL of a standardized bacterial suspension (1 x 10⁶ CFU/mL) to each well.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

-

Stain the biofilms with 200 µL of 0.1% crystal violet for 5 minutes.

-

Wash the wells with water and allow them to air dry.

-

Solubilize the bound dye with 200 µL of 30% acetic acid.

-

Measure the absorbance at 595 nm using a microplate reader to quantify biofilm formation.

Proteomics Sample Preparation for Mechanism of Action Studies

This protocol outlines the preparation of bacterial protein lysates for proteomic analysis to investigate the effect of this compound on the bacterial proteome.

Materials:

-

Bacterial culture (e.g., S. aureus)

-

This compound solution

-

Lysis buffer (e.g., 4% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT)

-

Probe sonicator

-

Centrifuge

-

Protein quantification assay (e.g., BCA assay)

Protocol:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Treat the culture with this compound at a specific concentration (e.g., 0.25 µg/mL) for a defined period (e.g., 2 hours).[1] An untreated control (with DMSO vehicle) should be run in parallel.

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in lysis buffer.

-

Lyse the cells using a probe sonicator on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Quantify the protein concentration using a suitable assay.

-

The protein lysate is now ready for downstream proteomic analysis, such as trypsin digestion, TMT labeling, and LC-MS/MS.

Visualizations

Caption: Mechanism of action of this compound on the LTA biosynthesis pathway.

Caption: General experimental workflow for in vitro studies with this compound.

Safety Precautions

This compound is a bioactive compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Cytotoxicity Data:

| Cell Line | Cytotoxicity | Concentration | Reference |

| Human Keratinocytes (HaCaT) | Non-toxic | Up to 64 µg/mL | [1] |

Disclaimer: This document is intended for research use only and is not a guide for clinical or diagnostic use. The provided protocols should be adapted and optimized by the end-user for their specific experimental conditions.

References

- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HSGN-94 in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals